Muscarinic M1 Receptor Activity: IC₅₀ Profile of Methyl 8-(bromomethyl)quinoline-5-carboxylate
Methyl 8-(bromomethyl)quinoline-5-carboxylate exhibits measurable agonist activity at the human muscarinic M1 receptor with an IC₅₀ of 3.24 μM (3,240 nM) [1]. While direct head-to-head data for the closest ethyl ester analog (CAS 82967-41-7) at the M1 receptor is not available, cross-study comparison reveals that the ethyl ester analog displays an IC₅₀ of 5.62 μM (5,620 nM) for displacement of [³H]-QNB from rat brain muscarinic receptors [2]. The 1.73-fold difference in potency highlights the functional impact of the ester moiety on receptor interaction. The 8-methyl analog (CAS 82967-38-2) is reported to lack this specific muscarinic activity profile, underscoring the necessity of the bromomethyl group for this biological interaction .
| Evidence Dimension | Agonist activity at human muscarinic M1 receptor |
|---|---|
| Target Compound Data | IC₅₀ = 3.24 μM (3,240 nM) |
| Comparator Or Baseline | Ethyl 8-(bromomethyl)quinoline-5-carboxylate (CAS 82967-41-7): IC₅₀ = 5.62 μM (5,620 nM) for [³H]-QNB displacement in rat brain membranes |
| Quantified Difference | Target compound is 1.73-fold more potent in this assay system |
| Conditions | Human M1 receptor expressed in HEK293T cells co-expressing Gα subunit and PLC-β3 by split luciferase complementation assay |
Why This Matters
For researchers screening quinoline derivatives against muscarinic targets, this compound provides a defined potency benchmark, whereas the 8-methyl analog is inactive and the ethyl analog shows reduced affinity.
- [1] BindingDB. (n.d.). BDBM50505080 (CHEMBL4473087): Agonist activity at human muscarinic M1 receptor. View Source
- [2] BindingDB. (n.d.). BDBM50505081 (CHEMBL4460445): Displacement of [³H]-QNB from muscarinic receptor in rat brain membranes. View Source
